molecular formula C26H24N2O4S B281511 N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B281511
M. Wt: 460.5 g/mol
InChI Key: SBJNBIJSIFBZFZ-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-ethoxyaniline with a naphthalene derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and naphthalene-based compounds, such as:

Uniqueness

N-[(1Z)-3-[(4-ETHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and naphthalene core contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-4-32-20-12-10-19(11-13-20)27-24-16-23(21-7-5-6-8-22(21)26(24)29)28-33(30,31)25-14-9-17(2)15-18(25)3/h5-16,27H,4H2,1-3H3/b28-23-

InChI Key

SBJNBIJSIFBZFZ-NFFVHWSESA-N

SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3)C)C)/C4=CC=CC=C4C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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